molecular formula C6H10N2O2 B7769162 1,2-Bis(hydroxyimino)cyclohexane

1,2-Bis(hydroxyimino)cyclohexane

Cat. No.: B7769162
M. Wt: 142.16 g/mol
InChI Key: CUNNCKOPAWXYDX-SFECMWDFSA-N
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Description

1,2-Bis(hydroxyimino)cyclohexane is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. It is known for its role in hair care products, particularly in promoting scalp health and hair growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,2-Bis(hydroxyimino)cyclohexane involves several synthetic routes, primarily focusing on the combination of nonionic surfactants and cholesterol. One common method is the thin film hydration technique, where a mixture of surfactants and cholesterol is dissolved in an organic solvent, followed by the removal of the solvent under reduced pressure to form a thin film. This film is then hydrated with an aqueous solution to form this compound vesicles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the thin film hydration technique or the ball milling approach. The ball milling method has been reported to improve the size distribution and encapsulation efficiency of this compound vesicles .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(hydroxyimino)cyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its properties and enhancing its efficacy in different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives with enhanced stability, while reduction reactions can produce reduced forms with different functional properties .

Scientific Research Applications

1,2-Bis(hydroxyimino)cyclohexane has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 1,2-Bis(hydroxyimino)cyclohexane involves its interaction with cellular membranes and molecular targets. It is known to enhance the permeability of cell membranes, facilitating the delivery of active ingredients to target sites. This compound also interacts with specific molecular pathways, such as the adenosine receptor pathway, to exert its effects on hair growth and scalp health .

Comparison with Similar Compounds

Similar Compounds

    Minoxidil: A well-known compound used for hair growth, similar to 1,2-Bis(hydroxyimino)cyclohexane in its application but with a different mechanism of action.

    Nutrafol: Another hair care product that focuses on promoting hair health through a combination of natural ingredients.

Uniqueness of this compound

This compound stands out due to its unique formulation involving nonionic surfactants and cholesterol, which enhances its stability and efficacy in promoting scalp health and hair growth. Unlike Minoxidil, which primarily acts through vasodilation, this compound’s mechanism involves enhancing membrane permeability and interacting with molecular pathways .

Properties

IUPAC Name

(NZ)-N-[(2Z)-2-hydroxyiminocyclohexylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2/b7-5-,8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNNCKOPAWXYDX-SFECMWDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/O)/C(=N\O)/CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Cream to pale brown powder; [Alfa Aesar MSDS]
Record name Nioxime
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URL https://haz-map.com/Agents/19589
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CAS No.

492-99-9
Record name 1,2-Cyclohexanedione, 1,2-dioxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane-1,2-dione dioxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.064
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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